molecular formula C8H4BrFN2O B14907797 6-Bromo-7-fluoroquinoxalin-2(1H)-one

6-Bromo-7-fluoroquinoxalin-2(1H)-one

Cat. No.: B14907797
M. Wt: 243.03 g/mol
InChI Key: JMBAOKXMAWCCIQ-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of bromine and fluorine atoms in the structure can significantly influence the compound’s reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoroquinoxalin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitroaniline and 1,2-dibromoethane.

    Cyclization: The key step involves the cyclization of the intermediate compounds to form the quinoxaline ring. This can be achieved through various methods, including condensation reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, to improve yield and efficiency. Continuous flow reactors and other advanced technologies may also be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinoxalines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoroquinoxalin-2(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinoxalin-2(1H)-one: Lacks the fluorine atom, which may affect its reactivity and biological properties.

    7-Fluoroquinoxalin-2(1H)-one: Lacks the bromine atom, leading to different chemical and biological behavior.

    Quinoxalin-2(1H)-one: The parent compound without halogen substitutions.

Uniqueness

6-Bromo-7-fluoroquinoxalin-2(1H)-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution may offer advantages in terms of potency, selectivity, and stability compared to its analogs.

Properties

IUPAC Name

6-bromo-7-fluoro-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBAOKXMAWCCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)N=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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